2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide is a chemical compound notable for its potential applications in pharmaceuticals and organic synthesis. This compound features a chlorinated aromatic ring and a pyridine moiety, which contribute to its biological activity and chemical properties. Its structure allows it to participate in various chemical reactions, making it an interesting subject for research in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of acetamides with chlorinated phenyl derivatives and pyridine-based reactants. These synthetic routes are documented in patents and scientific literature, highlighting its relevance in drug development and organic synthesis .
This compound falls under the category of acetamides, specifically those that contain heteroatoms (like nitrogen) in their structure. It can be classified as an aromatic amide due to the presence of both a phenyl group and an acetamide functional group.
The synthesis of 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide typically involves the reaction between 4-chlorobenzoyl chloride and pyridin-2-amine in the presence of a base such as triethylamine or pyridine. The process can be carried out under reflux conditions to facilitate the reaction.
The molecular formula for 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide is C_{12}H_{10}ClN_{1}O_{1}. The structure consists of:
The compound's molecular weight is approximately 233.67 g/mol. Its structure can be represented as follows:
2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions including:
The mechanism of action for 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide primarily involves its interaction with biological targets, potentially affecting pathways related to inflammation or pain.
Research indicates that compounds with similar structures exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting that this compound may also possess similar pharmacological properties .
2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide has potential applications in:
Research continues to explore its biological activities, particularly its effectiveness against various diseases .
2-(4-Chlorophenyl)-N-(pyridin-2-yl)acetamide represents a strategically designed small molecule featuring a bifunctional architecture that integrates aromatic and heterocyclic components. The systematic IUPAC name precisely describes its atomic connectivity: N-(pyridin-2-yl)-2-(4-chlorophenyl)acetamide. This molecular framework consists of three key components: (1) a 4-chlorophenyl moiety providing hydrophobic character, (2) an acetamide linker enabling hydrogen bonding interactions, and (3) a pyridin-2-yl group conferring hydrogen bonding capacity and potential metal coordination properties [4]. The molecular formula is C₁₃H₁₁ClN₂O, with a molecular weight of 246.70 g/mol.
The electronic configuration reveals significant polar characteristics due to the electron-withdrawing chlorine atom (Hammett constant σ = 0.23) and the amide carbonyl group. This creates a dipole moment favoring interactions with biological targets. The rotatable bond count is limited to three (excluding the aryl ring bonds), suggesting moderate conformational flexibility. X-ray crystallography studies of analogous structures indicate a near-planar orientation between the pyridine ring and amide functionality, facilitating π-stacking interactions in biological environments [3]. The chlorine atom at the phenyl para-position creates a symmetrical electronic distribution that enhances binding pocket complementarity compared to ortho or meta substitutions [1].
Table 1: Key Physicochemical Properties of 2-(4-Chlorophenyl)-N-(Pyridin-2-yl)Acetamide
Property | Value | Significance |
---|---|---|
Molecular Weight | 246.70 g/mol | Optimal for blood-brain barrier penetration |
logP (Octanol-Water) | ~2.8 | Balanced hydrophobicity for membrane permeability |
Hydrogen Bond Acceptors | 3 (Carbonyl O, Pyridinic N) | Facilitates target binding interactions |
Hydrogen Bond Donors | 1 (Amide NH) | Critical for specific recognition motifs |
Rotatable Bonds | 3 | Moderate flexibility for target complementarity |
Aromatic Rings | 2 (Phenyl, Pyridine) | Enables π-π stacking with protein residues |
Polar Surface Area | ~52 Ų | Supports favorable absorption characteristics |
The strategic development of 2-(4-chlorophenyl)-N-(pyridin-2-yl)acetamide derivatives emerged from systematic structural optimization efforts in anticonvulsant research during the early 21st century. Medicinal chemists sought to overcome the cardiotoxicity limitations of earlier sodium channel blockers like Disopyramide while preserving their voltage-gated sodium channel (VGSC) inhibition capabilities [1]. This compound class exemplifies the rational drug design transition from serendipitous discovery to target-driven synthesis, aligning with the broader paradigm shift in medicinal chemistry during the 2000s.
Structurally, these molecules represent a divergence from natural product scaffolds that dominated early antiepileptic research (e.g., phenobarbital derivatives). The incorporation of the chlorophenylacetamide motif reflects insights from structure-activity relationship (SAR) studies demonstrating that unsubstituted phenyl derivatives or those with ortho/meta substituents showed reduced therapeutic indices compared to para-substituted analogs [1] [6]. The pyridine-2-yl group specifically evolved from screening heterocyclic replacements for tertiary amine functionalities, showing superior hydrogen bonding geometry for target engagement compared to five-membered heterocycles.
2-(4-Chlorophenyl)-N-(pyridin-2-yl)acetamide exhibits multimodal therapeutic potential through selective interactions with key biological targets. Its primary mechanism involves voltage-gated sodium channel (VGSC) modulation, as confirmed through patch-clamp electrophysiology studies on structurally analogous compounds. These molecules bind to the inactivated state of VGSCs, prolonging inactivation and reducing neuronal excitability—a mechanism validated in maximal electroshock seizure (MES) and 6 Hz psychomotor seizure models [1]. Compared to first-generation VGSC blockers, this derivative shows enhanced subtype selectivity for neuronal (Nav1.1-Nav1.3) over cardiac (Nav1.5) isoforms, explaining its improved cardiac safety profile.
Beyond epilepsy, emerging research indicates significant antiproliferative activity against diverse cancer cell lines. The proposed mechanism involves dual inhibition of:
Additionally, the compound demonstrates broad-spectrum antimicrobial properties, particularly against Gram-positive pathogens. This activity correlates with membrane permeability and potential inhibition of bacterial cell wall synthesis enzymes [4].
Table 2: Documented Biological Activities of Structural Analogs
Biological Activity | Experimental Model | Potency Range | Proposed Mechanism |
---|---|---|---|
Anticonvulsant | Maximal Electroshock Seizure (MES) | ED₅₀ ~15-25 mg/kg | Voltage-gated sodium channel blockade |
Antiproliferative | MCF-7 breast cancer cells | IC₅₀ ~13-45 μM | Kinase inhibition, microtubule disruption |
Antibacterial | Staphylococcus aureus | MIC 16-64 μg/mL | Cell wall synthesis inhibition |
Sodium Channel Blockade | HEK-293 Nav1.2 cells | IC₅₀ ~3.8 μM | Use-dependent channel inhibition |
The compound's therapeutic index (ratio of efficacy to toxicity) surpasses earlier generation compounds due to reduced off-target interactions, particularly with cardiac ion channels. This safety advantage stems from the strategic para-substitution pattern on the phenyl ring, which optimizes steric and electronic complementarity with neuronal targets [1] [6]. Current investigations focus on its potential application in treatment-resistant conditions, including pharmacoresistant epilepsy and multidrug-resistant bacterial infections, leveraging its novel mechanism distinct from existing therapeutic classes.
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8